De(ethyl buytrate) Elagolix Methoxy-d3 De(ethyl buytrate) Elagolix Methoxy-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC17992956
InChI: InChI=1S/C28H24F5N3O3/c1-16-24(18-10-6-13-23(39-2)25(18)30)26(37)36(15-22(34)17-8-4-3-5-9-17)27(38)35(16)14-19-20(28(31,32)33)11-7-12-21(19)29/h3-13,22H,14-15,34H2,1-2H3/t22-/m0/s1/i2D3
SMILES:
Molecular Formula: C28H24F5N3O3
Molecular Weight: 548.5 g/mol

De(ethyl buytrate) Elagolix Methoxy-d3

CAS No.:

Cat. No.: VC17992956

Molecular Formula: C28H24F5N3O3

Molecular Weight: 548.5 g/mol

* For research use only. Not for human or veterinary use.

De(ethyl buytrate) Elagolix Methoxy-d3 -

Specification

Molecular Formula C28H24F5N3O3
Molecular Weight 548.5 g/mol
IUPAC Name 3-[(2R)-2-amino-2-phenylethyl]-5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C28H24F5N3O3/c1-16-24(18-10-6-13-23(39-2)25(18)30)26(37)36(15-22(34)17-8-4-3-5-9-17)27(38)35(16)14-19-20(28(31,32)33)11-7-12-21(19)29/h3-13,22H,14-15,34H2,1-2H3/t22-/m0/s1/i2D3
Standard InChI Key AEOBYHAZFRJFPZ-WOWPMFNVSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)N)CC4=C(C=CC=C4F)C(F)(F)F)C
Canonical SMILES CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F

Introduction

Chemical Identity and Structural Characteristics

De(ethyl buytrate) Elagolix Methoxy-d3 is registered under the CAS number 2233595-39-4 and is cataloged in PubChem as a deuterated derivative of elagolix . The parent compound, elagolix, is a small molecule antagonist of the GnRH receptor, approved for the management of endometriosis-associated pain . The deuterated variant introduces three deuterium atoms (D3\text{D}_3) into the methoxy (-OCH3_3) group, replacing protium atoms. This modification is hypothesized to alter the compound’s metabolic stability by leveraging the kinetic isotope effect, which slows enzymatic degradation .

Molecular and Structural Data

Key physicochemical properties include:

PropertyValueSource
Molecular Weight548.5 g/molPubChem
CAS Number2233595-39-4PubChem
Deuterium PositionsMethoxy group (-OCD3_3)Inferred
Parent Compound (Elagolix)PubChem CID: 11519388PubChem

The 2D and 3D structural depictions in PubChem highlight a complex aromatic framework with a substituted urea moiety, consistent with elagolix’s pharmacophore . The deuterium atoms are positioned to minimize steric hindrance while maximizing metabolic resistance.

Pharmacological Profile and Mechanism of Action

As a deuterated derivative, De(ethyl buytrate) Elagolix Methoxy-d3 retains the GnRH receptor antagonism of elagolix but with potential pharmacokinetic advantages.

GnRH Receptor Antagonism

Elagolix suppresses gonadotropin secretion by competitively inhibiting pituitary GnRH receptors, reducing estrogen production and alleviating endometriosis symptoms . In the 12-month Elaris trials, elagolix demonstrated responder rates of 52.1–78.2% for dysmenorrhea and 67.5–69.1% for nonmenstrual pelvic pain . The deuterated variant aims to sustain these effects with less frequent dosing.

Metabolic Stability and Half-Life

Deuterium’s kinetic isotope effect can slow oxidative metabolism by cytochrome P450 enzymes. For example, deuterated versions of drugs like deutetrabenazine exhibit 2–3-fold increases in half-life compared to their protiated forms . While specific data for De(ethyl buytrate) Elagolix Methoxy-d3 are unavailable, its design suggests similar goals: prolonging therapeutic action and reducing dosing frequency.

Applications and Future Directions

De(ethyl buytrate) Elagolix Methoxy-d3 is primarily a research tool for studying deuterium’s impact on drug metabolism. Its potential clinical applications mirror elagolix’s indications, with possible extensions to androgen-dependent conditions like prostate cancer. Future studies should compare its pharmacokinetics to elagolix and assess long-term safety in preclinical models.

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